molecular formula C9H14ClN3 B3027964 N2-Cyclobutylpyridine-2,5-diamine hydrochloride CAS No. 1439902-93-8

N2-Cyclobutylpyridine-2,5-diamine hydrochloride

Cat. No.: B3027964
CAS No.: 1439902-93-8
M. Wt: 199.68
InChI Key: AETJEOGWNYMNAJ-UHFFFAOYSA-N
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Description

N2-Cyclobutylpyridine-2,5-diamine hydrochloride is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . This compound is known for its unique structure, which includes a cyclobutyl group attached to a pyridine ring, and it is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclobutylpyridine-2,5-diamine hydrochloride typically involves the reaction of cyclobutylamine with 2,5-dichloropyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-Cyclobutylpyridine-2,5-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

N2-Cyclobutylpyridine-2,5-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-Cyclobutylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    N2-Cyclobutylpyridine-2,5-diamine: The non-hydrochloride form of the compound.

    2,5-Diaminopyridine: Lacks the cyclobutyl group.

    Cyclobutylamine: Lacks the pyridine ring

Uniqueness

N2-Cyclobutylpyridine-2,5-diamine hydrochloride is unique due to the presence of both the cyclobutyl group and the pyridine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-N-cyclobutylpyridine-2,5-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-7-4-5-9(11-6-7)12-8-2-1-3-8;/h4-6,8H,1-3,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETJEOGWNYMNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-93-8
Record name 2,5-Pyridinediamine, N2-cyclobutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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